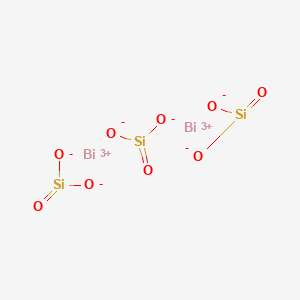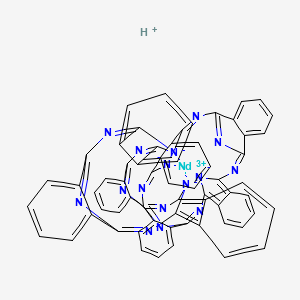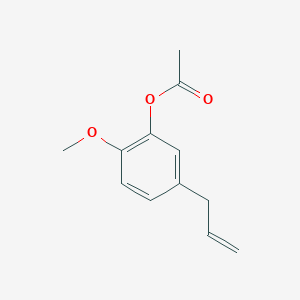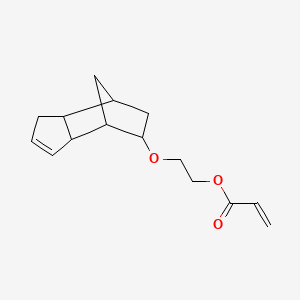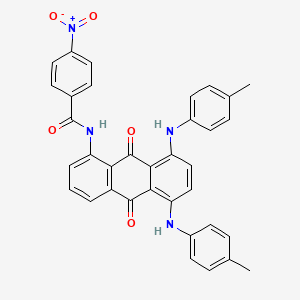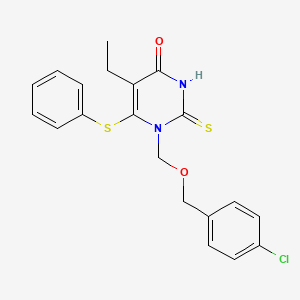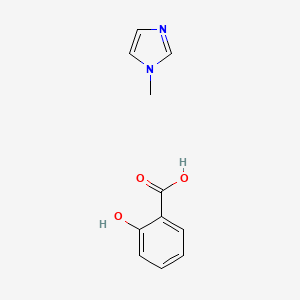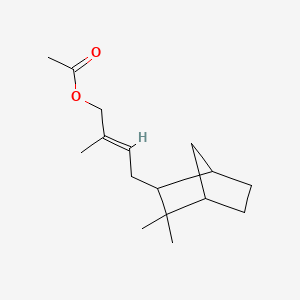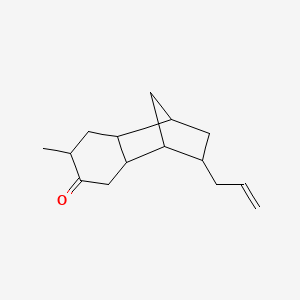
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is a chemical compound known for its applications in various industrial and scientific fields. It is characterized by its unique molecular structure, which includes a benzothiazole ring and a sulphenamide group attached to a tetramethylbutyl chain. This compound is often used as an accelerator in the vulcanization of rubber, enhancing the speed and efficiency of the process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide typically involves the reaction of benzothiazole-2-sulfenyl chloride with N-(1,1,3,3-tetramethylbutyl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphenamide group to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide has a wide range of applications in scientific research:
Chemistry: Used as an accelerator in the vulcanization of rubber, improving the mechanical properties of rubber products.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of high-performance rubber materials used in automotive and aerospace industries.
Mécanisme D'action
The mechanism of action of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide involves its interaction with rubber polymers during the vulcanization process. The compound acts as an accelerator, facilitating the cross-linking of polymer chains through the formation of sulfur bridges. This results in enhanced mechanical properties such as elasticity, strength, and durability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexylbenzothiazole-2-sulphenamide: Another accelerator used in rubber vulcanization, but with different reactivity and performance characteristics.
N-Tert-butylbenzothiazole-2-sulphenamide: Similar in structure but with a tert-butyl group instead of a tetramethylbutyl group, leading to variations in its chemical behavior and applications.
Uniqueness
N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly effective as an accelerator in the vulcanization process, offering advantages such as faster curing times and improved mechanical properties of the final rubber products.
Propriétés
Numéro CAS |
36930-73-1 |
|---|---|
Formule moléculaire |
C15H22N2S2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-ylsulfanyl)-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C15H22N2S2/c1-14(2,3)10-15(4,5)17-19-13-16-11-8-6-7-9-12(11)18-13/h6-9,17H,10H2,1-5H3 |
Clé InChI |
XKIDASBNXGXGLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NSC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
